N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the piperazine derivative: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Sulfonylation: The intermediate is further reacted with ethyl sulfonyl chloride to introduce the sulfonyl group.
Coupling with 4-methoxybenzamide: Finally, the sulfonylated intermediate is coupled with 4-methoxybenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of diseases like tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential cytotoxicity.
Chemical Biology: It serves as a tool compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and molecular docking have shown its potential to interact with key biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure but features a pyrazine ring instead of a furan ring.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound has a chlorophenyl group instead of the furan-2-carbonyl group.
Uniqueness
N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-4-methoxybenzamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-16-6-4-15(5-7-16)18(23)20-8-14-29(25,26)22-11-9-21(10-12-22)19(24)17-3-2-13-28-17/h2-7,13H,8-12,14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXZWYGESBTZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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